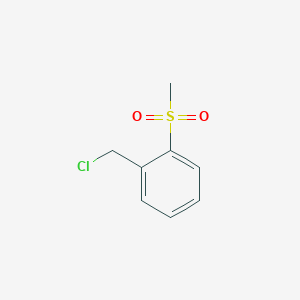

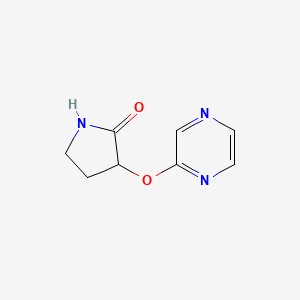

![molecular formula C17H20N6O3S B2988021 2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide CAS No. 2034371-14-5](/img/structure/B2988021.png)

2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

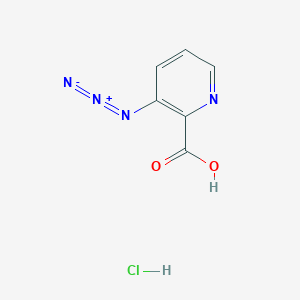

The compound “2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a [1,2,4]triazolo[4,3-b]pyridazine ring, a benzenesulfonamide moiety, and a methoxy group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the triazolopyridazine ring and the attachment of the pyrrolidinyl, methoxy, and benzenesulfonamide groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, triazolopyridazine, and benzenesulfonamide rings. The exact structure would need to be determined using techniques such as X-ray crystallography .Applications De Recherche Scientifique

Antitubercular Activity

This compound has been studied for its potential as an antitubercular agent. The structural similarity to pyrazinamide, a first-line antitubercular drug, suggests that it could be effective against Mycobacterium tuberculosis. Research indicates that analogs of pyrazine and pyrazinamide can exhibit higher anti-TB activity .

Drug Discovery and Development

As a heterocyclic compound with a sulfonamide group, it serves as a versatile scaffold in drug discovery. Its molecular structure allows for the development of new molecules with potential therapeutic effects .

Inhibitory Activity on Nuclear Receptors

The pyrrolidine moiety in the compound’s structure is significant in medicinal chemistry. Compounds with this feature have shown inhibitory activity on nuclear receptors like RORγt, which are implicated in various diseases .

Pharmacokinetics

Compounds with similar structures have been evaluated for their pharmacokinetic properties, such as oral bioavailability and systemic exposure. These studies are crucial for determining the dosage and efficacy of potential drugs .

Synthesis of Derivatives

The compound’s structure allows for the synthesis of various derivatives, which can be screened for biological activity. This process is essential for identifying new compounds with improved efficacy and safety profiles .

Chemical Building Blocks

It can act as a chemical building block for the synthesis of more complex molecules. Its molecular framework is useful in constructing compounds for further pharmacological testing .

Cytotoxicity Evaluation

Research on similar compounds includes evaluating their cytotoxicity on human cells, such as HEK-293 cells. This is a critical step in drug development to ensure that the compounds are non-toxic to human cells .

Molecular Docking Studies

Molecular docking studies are performed to understand the interactions of such compounds with their target proteins. These studies help in the rational design of new drugs with desired biological activities .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized and studied for their potential applications

Mode of Action

Compounds with similar structures have shown various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities

Biochemical Pathways

Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways

Result of Action

Compounds with similar structures have shown various pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels

Action Environment

The properties of similar compounds suggest that factors such as temperature and external stimuli could potentially influence their action

Propriétés

IUPAC Name |

2-methoxy-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O3S/c1-26-13-6-2-3-7-14(13)27(24,25)18-12-17-20-19-15-8-9-16(21-23(15)17)22-10-4-5-11-22/h2-3,6-9,18H,4-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFGXOVDKNACPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

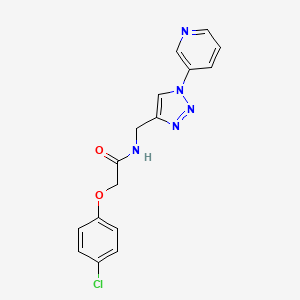

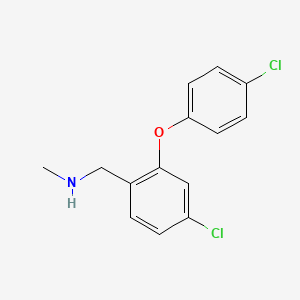

![2-[3-(4-Chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)

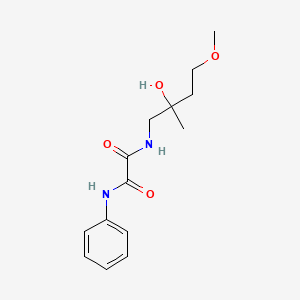

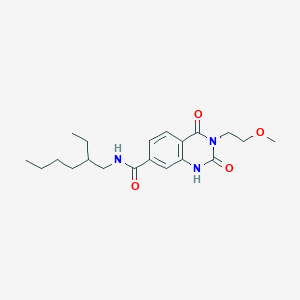

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2987946.png)

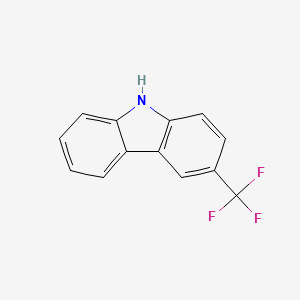

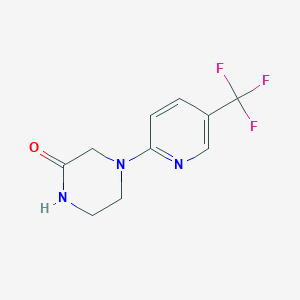

![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B2987958.png)

![1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2987960.png)